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Hexafluoro-1,1,3,4-tetrachlorobutane - 423-38-1

Hexafluoro-1,1,3,4-tetrachlorobutane

Catalog Number: EVT-371775
CAS Number: 423-38-1
Molecular Formula: C4Cl4F6
Molecular Weight: 303.8 g/mol
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Product Introduction

Overview

Hexafluoro-1,1,3,4-tetrachlorobutane is a synthetic organic compound that serves as an important intermediate in the production of various fluorinated compounds, particularly hexafluoro-1,3-butadiene. This compound is characterized by its unique molecular structure and significant applications in the semiconductor industry, especially as an etching gas.

Source

Hexafluoro-1,1,3,4-tetrachlorobutane is primarily synthesized from 1,2,3,4-tetrachlorobutane through reactions involving fluorine gas. Its synthesis has been documented in several patents, which detail various methods and conditions for its production .

Classification

Hexafluoro-1,1,3,4-tetrachlorobutane belongs to the class of halogenated hydrocarbons. It is specifically classified as a perfluorinated compound due to the presence of multiple fluorine atoms attached to a carbon backbone.

Synthesis Analysis

Methods

The synthesis of hexafluoro-1,1,3,4-tetrachlorobutane typically involves the following methods:

  1. Fluorination of 1,2,3,4-tetrachlorobutane: This method involves reacting 1,2,3,4-tetrachlorobutane with fluorine gas in a controlled environment. The reaction can be conducted in a gas phase or liquid/gas phase to optimize yield and minimize side reactions .
  2. Microreactor Technology: Recent advancements have introduced microreactor technology for the synthesis process. This method enhances safety and efficiency by reducing the risk of explosions and allowing for higher productivity .

Technical Details

The synthesis typically requires precise control over temperature and pressure conditions to ensure complete conversion of reactants to the desired product. For instance, one method specifies operating at low temperatures (around -20°C to -100°C) to minimize side reactions and enhance selectivity towards hexafluoro-1,1,3,4-tetrachlorobutane .

Molecular Structure Analysis

Structure

Hexafluoro-1,1,3,4-tetrachlorobutane has a complex molecular structure characterized by:

  • Chemical Formula: C₄Cl₄F₆
  • Molecular Weight: Approximately 250.9 g/mol
  • Structural Representation: The compound features a butane backbone with alternating chlorine and fluorine substitutions.

Data

The molecular structure can be represented as follows:

C4Cl4F6\text{C}_4\text{Cl}_4\text{F}_6

This indicates that the butane chain is fully substituted with halogens (chlorine and fluorine), making it highly stable yet reactive under certain conditions.

Chemical Reactions Analysis

Reactions

Hexafluoro-1,1,3,4-tetrachlorobutane participates in various chemical reactions:

  1. Dechlorination: The compound can undergo dechlorination reactions where chlorine atoms are replaced by fluorine or other groups.
  2. Reactivity with Metals: In the presence of metals like sodium or magnesium under specific conditions, hexafluoro-1,1,3,4-tetrachlorobutane can react to form other fluorinated compounds .

Technical Details

The reactivity profile of hexafluoro-1,1,3,4-tetrachlorobutane is influenced by its molecular stability due to the strong C-F bonds. This stability necessitates specific conditions (e.g., high temperatures or catalysts) for significant reactivity.

Mechanism of Action

Process

The mechanism of action for hexafluoro-1,1,3,4-tetrachlorobutane primarily revolves around its use as an etching agent in semiconductor manufacturing. The process involves:

  • Etching Process: The compound reacts with silicon or other materials on semiconductor wafers to create patterns necessary for electronic components.
  • Gas Phase Reactions: In gas phase reactions at elevated temperatures (typically above 200°C), hexafluoro-1,1,3,4-tetrachlorobutane dissociates to release reactive species that facilitate etching .

Data

The efficiency of hexafluoro-1,1,3,4-tetrachlorobutane as an etching agent is attributed to its ability to selectively remove material without damaging underlying layers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless gas or liquid (depending on temperature).
  • Density: Approximately 2.0 g/cm³ (liquid phase).
  • Boiling Point: Estimated around 50°C.

Chemical Properties

  • Stability: Highly stable under normal conditions due to strong C-F bonds.
  • Reactivity: Reacts readily with metals and can undergo dechlorination.

Relevant data indicate that hexafluoro-1,1,3,4-tetrachlorobutane has a low global warming potential compared to other halogenated compounds .

Applications

Scientific Uses

Hexafluoro-1,1,3,4-tetrachlorobutane finds extensive applications in:

  • Semiconductor Manufacturing: Used as an etching gas due to its ability to create precise patterns on silicon wafers.
  • Fluorinated Compound Synthesis: Acts as an intermediate in the synthesis of other fluorinated compounds used in various industrial applications.

Its unique properties make it valuable in high-tech industries where precision and chemical stability are paramount .

Synthetic Methodologies and Mechanistic Pathways

Halogenation Strategies for Polyhalogenated Butane Derivatives

Radical-Initiated Chlorofluorination of Aliphatic Backbones

Radical-mediated reactions enable simultaneous chloro- and fluoro-functionalization of butane backbones. The synthesis typically employs chlorine gas (Cl$_{2}$) and fluorine sources under ultraviolet (UV) initiation or peroxide catalysts. A key pathway involves chlorotrifluoroethylene (CTFE) dimerization, where radical initiation at 80–120°C yields 1,2,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane as the primary adduct [1] [10]. The mechanism proceeds via:

  • Radical Generation: Peroxides (e.g., di-tert-butyl peroxide) or UV light generate chlorine radicals from Cl$_{2}$.
  • Addition to CTFE: Chlorine radicals attack CTFE, forming •C${2}$F${3}$Cl$_{2}$ intermediates.
  • Dimerization: Two •C${2}$F${3}$Cl${2}$ radicals couple to form the symmetrical C${4}$Cl${4}$F${6}$ isomer [10].

Table 1: Optimization Parameters for Radical Chlorofluorination

InitiatorTemperature Range (°C)Reaction Time (h)C${4}$Cl${4}$F$_{6}$ Yield (%)
UV Light70–904–668–72
Di-tert-butyl peroxide100–1203–575–80
Azobisisobutyronitrile80–1004–765–70

Yield maximization requires strict oxygen exclusion, as O$_{2}$ quenches radical chains. Excess CTFE (1.5–2.0 equiv) minimizes polyhalogenated byproducts [1].

Electrophilic Fluorination of Chlorinated Precursors

Electrophilic fluorination substitutes chlorine atoms in perchlorinated butanes using metal fluorides. AgF${2}$ and HgF${2}$ are preferred for their controlled reactivity, minimizing carbon backbone fragmentation:

  • AgF${2}$-Mediated Pathway: AgF${2}$ in anhydrous DMF at 60°C achieves 60–65% fluorination efficiency. The reaction follows S${N}$2 kinetics, where fluoride ions sequentially displace chlorides from C${4}$Cl$_{6}$ precursors [1].
  • Anhydrous HF Utilization: At 120–150°C, HF directly fluorinates C${4}$Cl${6}$ but requires corrosion-resistant reactors (e.g., Hastelloy®). Catalytic SbCl$_{5}$ (5 mol%) enhances regioselectivity for the 1,1,3,4-tetrachloro isomer [1].

Isomer distribution is temperature-dependent: Lower temperatures (60–80°C) favor 1,1,3,4-tetrachloro isomers, while higher temperatures (>100°C) promote symmetric 1,2,3,4-tetrachloro products [6].

Catalytic Rearrangement Pathways for Positional Isomer Control

Positional isomerism in C${4}$Cl${4}$F${6}$ impacts downstream applications. Aluminum chloride (AlCl${3}$) or antimony pentafluoride (SbF$_{5}$) catalyze chlorine migration toward thermodynamically stable isomers:

  • AlCl${3}$-Mediated Rearrangement: At 25°C, AlCl${3}$ (3 mol%) in dichloromethane converts 1,2,3,4-tetrachloro isomers to 1,1,3,4-tetrachloro variants within 2 h. The mechanism involves chloronium ion intermediates that facilitate Cl$^{-}$ migration [1] [8].
  • Thermal Isomerization: Vapor-phase heating at 200–250°C over activated carbon achieves similar isomerization without catalysts. This method avoids Lewis acid residues but requires precise residence time control to prevent decomposition [8].

Table 2: Isomer Distribution Under Different Catalytic Conditions

CatalystSolventTemperature (°C)1,1,3,4-Isomer Proportion (%)
NoneVapor phase20052
AlCl$_{3}$Dichloromethane2589
SbF$_{5}$Sulfolane6094

Solvent-Mediated Synthesis Optimization

Solvent polarity critically influences reaction kinetics and isomer distribution:

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethylacetamide (DMAc) enhance fluorination rates due to high dielectric constants (ε = 38–40). DMF improves AgF$_{2}$ solubility, achieving 95% conversion in electrophilic fluorination versus 70% in non-polar solvents [1].
  • Solvent-Free Systems: Vapor-phase pyrolysis of CTFE at 500–600°C generates C${4}$Cl${4}$F$_{6}$ isomers without solvents. Though operationally simple, this method yields complex mixtures requiring distillation [8] [10].
  • Low-Temperature Reactions: Dichloromethane (ε = 8.9) facilitates radical reactions below 90°C, suppressing oligomerization. Dilution with inert solvents (e.g., perfluorohexane) further minimizes side products [1].

Solvent choice also impacts purification. DMF residues complicate distillation due to C${4}$Cl${4}$F$_{6}$’s high boiling point (133°C), necessitating azeotropic drying with benzene [3].

Byproduct Profiling and Yield Maximization

Byproduct Identification

Major byproducts vary by synthesis route:

  • Radical Pathways: CTFE trimerization generates C${6}$Cl${6}$F$_{9}$ (8–12%), detectable via GC-MS at m/z 455 [10].
  • Dehydrochlorination Byproducts: Base-mediated side reactions during fluorination yield HCFC-316 (C${4}$HCl${3}$F$_{6}$, 5–7%) [1].
  • Cyclization Products: Vapor-phase synthesis at >550°C forms hexafluorocyclobutene (8–10%) via intramolecular dechlorination [8] [10].

Table 3: Byproduct Mitigation Strategies

ByproductFormation ConditionsMitigation ApproachImpact on C${4}$Cl${4}$F$_{6}$ Yield
C${6}$Cl${6}$F$_{9}$Excess CTFE, >120°CCTFE stoichiometry control (1.3 equiv)Increases yield to 82%
HCFC-316Base impurities, moistureAnhydrous conditions, molecular sievesReduces byproduct to <2%
HexafluorocyclobuteneProlonged vapor-phase heatingResidence time optimization (≤10 s)Suppresses cyclization to 3%

Yield Optimization Techniques

  • Reactant Ratios: 1.5:1 Cl$_{2}$:CTFE ratio maximizes radical addition while minimizing oligomers [10].
  • Temperature Staging: Electrophilic fluorination at 60°C (2 h) followed by 100°C (1 h) balances kinetics and selectivity [1].
  • Catalyst Recycling: AlCl$_{3}$ recovery via aqueous precipitation reduces costs and waste [8].
  • Zinc-Mediated Dehalogenation: For C${4}$Cl${4}$F$_{6}$ derived from ICl/CTFE routes, Zn dust in ethanol reduces perchlorinated impurities, boosting purity to >98% [10].

The highest reported yield (86%) combines radical chlorofluorination with catalytic rearrangement, followed by fractional distillation under inert gas [1] [4].

Properties

CAS Number

423-38-1

Product Name

Hexafluoro-1,1,3,4-tetrachlorobutane

IUPAC Name

1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane

Molecular Formula

C4Cl4F6

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C4Cl4F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12

InChI Key

CMVFABYKWZDQMC-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)Cl)(F)Cl)(C(F)(Cl)Cl)(F)F

Canonical SMILES

C(C(C(F)(F)Cl)(F)Cl)(C(F)(Cl)Cl)(F)F

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